molecular formula C9H6BrNO3 B12867479 2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid

2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid

Cat. No.: B12867479
M. Wt: 256.05 g/mol
InChI Key: VTGJZNGAHLCTPE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid is a heterocyclic compound that features a benzoxazole ring substituted with a bromomethyl group and a carboxylic acid group. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid typically involves the bromination of benzo[d]oxazole derivatives. One common method includes the reaction of benzo[d]oxazole-5-carboxylic acid with bromomethyl reagents under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzoxazole ring can interact with various biological pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromomethyl and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

2-(bromomethyl)-1,3-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C9H6BrNO3/c10-4-8-11-6-3-5(9(12)13)1-2-7(6)14-8/h1-3H,4H2,(H,12,13)

InChI Key

VTGJZNGAHLCTPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(O2)CBr

Origin of Product

United States

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